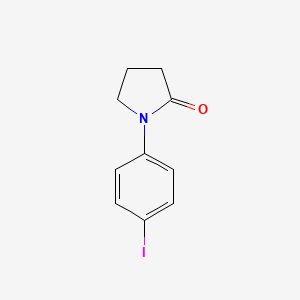

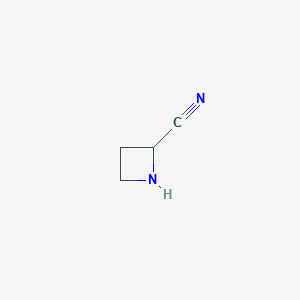

Azetidine-2-carbonitrile

Overview

Description

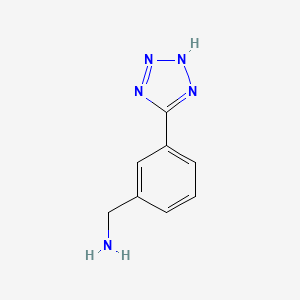

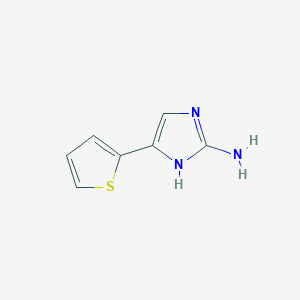

Azetidine-2-carbonitrile is a chemical compound that is part of the azetidine family . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .

Synthesis Analysis

The synthesis of azetidine-2-carbonitriles has been studied extensively. For example, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of their N-borane complexes was investigated . This method enables the production of optically active 2-substituted azetidine-2-carbonitriles, such as α-benzylated (S)-10a and ®-10a, starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine .Molecular Structure Analysis

The molecular structure of azetidine-2-carbonitrile is characterized by a four-membered ring with nitrogen as its heteroatom . The InChI code for azetidine-2-carbonitrile hemioxalate is 1S/2C4H6N2.C2H2O4/c25-3-4-1-2-6-4;3-1(4)2(5)6/h24,6H,1-2H2; (H,3,4) (H,5,6) .Chemical Reactions Analysis

Azetidine-2-carbonitriles undergo various chemical reactions. For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of their N-borane complexes was investigated . This reaction enables the production of optically active 2-substituted azetidine-2-carbonitriles .Physical And Chemical Properties Analysis

Azetidine-2-carbonitrile is a white to yellow solid at room temperature . It has a molecular weight of 254.25 . The compound is stable under normal conditions but should be stored at room temperature .Scientific Research Applications

Synthesis of Optically Active 2-Substituted Azetidine-2-Carbonitriles

Azetidine-2-carbonitrile is used in the synthesis of optically active 2-substituted azetidine-2-carbonitriles . This process involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes . For example, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with 1.2 equivalents of LDA at −78 °C followed by 1.3 equivalents of benzyl bromide at −78 °C and warming to room temperature produced α-benzylated (2 S ,1′ S )- 5ba in 72% yield and (2 R ,1′ S )- 5ba in 2% yield .

Aza Paternò–Büchi Reactions

Azetidine-2-carbonitrile can be used in aza Paternò–Büchi reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .

Synthesis of Complex Natural Products

Azetidine-2-carbonitrile can be used in the synthesis of complex natural products . The photochemical [2 + 2] cycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

Synthesis of Pharmaceutically Relevant Scaffolds

Azetidine-2-carbonitrile can be used in the synthesis of pharmaceutically relevant scaffolds . Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Mechanism of Action

Target of Action

Azetidine-2-carbonitrile primarily targets Dihydroorotate Dehydrogenase (DHODH) , an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium . This enzyme plays a crucial role in the life cycle of these parasites, making it an attractive target for antimalarial drugs .

Mode of Action

Azetidine-2-carbonitrile interacts with its target, DHODH, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids . The disruption of this critical pathway affects the growth and replication of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by Azetidine-2-carbonitrile is the de novo pyrimidine biosynthesis pathway . DHODH, the enzyme targeted by Azetidine-2-carbonitrile, catalyzes the fourth step in this pathway, which involves the oxidation of L-dihydroorotate to orotate . By inhibiting DHODH, Azetidine-2-carbonitrile disrupts this pathway, leading to a deficiency in pyrimidines and, consequently, a disruption in nucleic acid synthesis .

Pharmacokinetics

One study reported that an optimized compound derived from azetidine-2-carbonitrile, known as brd9185, has a long half-life (15 hours) and low clearance in mice . These properties suggest that Azetidine-2-carbonitrile and its derivatives may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to their potential as antimalarial drugs .

Result of Action

The primary result of Azetidine-2-carbonitrile’s action is the inhibition of growth and replication of protozoan parasites of the genus Plasmodium . By inhibiting DHODH and disrupting pyrimidine biosynthesis, Azetidine-2-carbonitrile causes a deficiency in nucleic acids, which are essential for the growth and replication of these parasites .

Safety and Hazards

Azetidine-2-carbonitrile is associated with several safety hazards. It has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .

Future Directions

The synthesis of azetidine-2-carbonitriles has been a topic of interest in recent years due to their potential applications in various fields. Recent studies have focused on the development of new synthetic methods to produce substituted azetidines . These methods are expected to guide the development of new azetidine-based materials in the energetics space as well as other industries .

properties

IUPAC Name |

azetidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFVGUFLDVAAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)